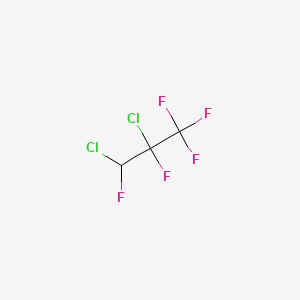

2,3-Dichloro-1,1,1,2,3-pentafluoropropane

Description

Contextualization within Fluorocarbon Chemistry

Fluorocarbons are a class of organic compounds containing carbon-fluorine bonds. The replacement of hydrogen atoms with fluorine imparts unique properties, including high thermal stability, chemical inertness, and specific solubility characteristics. egyankosh.ac.in These properties have led to their use in a wide array of applications, from refrigerants and solvents to pharmaceuticals and polymers. ncert.nic.in

The introduction of other halogens, such as chlorine, into a fluorocarbon backbone creates hydrochlorofluorocarbons (HCFCs). These compounds often exhibit a balance of properties between their fully chlorinated and fully fluorinated counterparts. The specific arrangement of halogen atoms on the propane (B168953) chain, as seen in the different isomers of dichloropentafluoropropane, can significantly influence their physical and chemical behavior.

Significance of Investigating Halogenated Propane Derivatives

The investigation of halogenated propane derivatives is driven by both academic curiosity and industrial necessity. pnrjournal.com These compounds serve as valuable intermediates in organic synthesis and have been widely used as solvents, cleaning agents, and refrigerants. wikipedia.orgncert.nic.incymitquimica.com For instance, the isomer 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb) has been utilized as a cleaning agent in the aerospace and electronics industries. wikipedia.org

However, the presence of chlorine in these molecules has raised environmental concerns due to their potential to contribute to ozone depletion. wikipedia.org This has led to international regulations, such as the Montreal Protocol, which have phased out the use of many HCFCs. wikipedia.org Consequently, a significant area of research focuses on developing environmentally benign alternatives, which often involves the synthesis and characterization of novel halogenated propanes with reduced or zero ozone depletion potential. nih.gov The study of compounds like 2,3-Dichloro-1,1,1,2,3-pentafluoropropane and its isomers provides fundamental data that can aid in the design of these next-generation chemicals.

Overview of Research Trajectories for the Compound

Specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature. Research in this area has more broadly concentrated on the synthesis, isomerization, and applications of the more commercially significant isomers of dichloropentafluoropropane, namely HCFC-225ca and HCFC-225cb. google.com

Current research trajectories for halogenated propanes, as a class, include:

Synthesis and Isomerization: Developing efficient and selective methods for the synthesis of specific isomers. For example, processes have been developed to isomerize 2,2-dichloro-1,1,1,3,3-pentafluoropropane (B159064) to 1,1-dichloro-2,2,3,3,3-pentafluoropropane. google.com

Thermophysical Properties: Measuring and predicting properties such as vapor pressure, density, and viscosity, which are crucial for engineering applications.

Chemical Reactivity: Investigating their reactions, such as dehydrohalogenation, to produce valuable olefins (alkenes). These olefins can then serve as monomers for the production of fluoropolymers.

Environmental Fate and Toxicology: Studying their atmospheric lifetime, global warming potential, and potential health effects to ensure the safety and sustainability of any new compounds. wikipedia.org

While this compound may not currently be a primary focus, the ongoing investigation into its broader family of compounds ensures that the fundamental chemistry of halogenated propanes continues to be an active and important area of academic and industrial research.

Properties

IUPAC Name |

2,3-dichloro-1,1,1,2,3-pentafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-1(6)2(5,7)3(8,9)10/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFIGGVCQHKDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2,3-DICHLORO-1,1,1,2,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042025 | |

| Record name | 2,3-Dichloro-1,1,1,2,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dichloro-1,1,1,2,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 2,3-DICHLORO-1,1,1,2,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

422-48-0 | |

| Record name | 2,3-DICHLORO-1,1,1,2,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloro-1,1,1,2,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC-225ba | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-1,1,1,2,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 2,3-Dichloro-1,1,1,2,3-pentafluoropropane

Established methods for synthesizing this compound, also known as HCFC-225ca, primarily revolve around the isomerization of other dichloropentafluoropropane isomers or through multi-step chlorination and fluorination reactions. google.comprepchem.com The compound is a significant starting material for producing next-generation refrigerants like 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). google.com

The synthesis of HCFC-225ca can start from various precursor compounds. One major industrial pathway involves the isomerization of a mixture of dichloropentafluoropropane (HCFC-225) isomers. google.com Key starting materials and precursors include:

2,2-dichloro-1,1,1,3,3-pentafluoropropane (B159064) (HCFC-225aa) : This isomer is a primary raw material for producing HCFC-225ca through an isomerization reaction. google.com

1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb) : Another isomer that can be converted to HCFC-225ca, although early methods showed low yields. google.com HCFC-225cb itself can be manufactured by the addition of dichlorofluoromethane (B1207983) to tetrafluoroethylene (B6358150). wikipedia.org

2,2,3,3,3-pentafluoro-1-propanol : This alcohol serves as a starting point in an alternative multi-step synthesis. prepchem.com It is first reacted with p-toluenesulfonate chloride to form an intermediate, 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate. prepchem.com

1-chloro-2,2,3,3,3-pentafluoropropane : This intermediate is formed from the reaction of 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate with lithium chloride. prepchem.com Subsequent chlorination yields the final HCFC-225ca product. prepchem.com

The conditions and catalysts employed are critical for directing the reaction toward the desired HCFC-225ca isomer.

For the isomerization of HCFC-225aa, the process involves a gas-phase reaction in the presence of a metal oxide catalyst at a temperature not exceeding 290°C. google.com An older method for isomerizing HCFC-225cb utilized a partially fluorinated aluminum chloride catalyst, but this system was less efficient. google.com

In the multi-step synthesis starting from 2,2,3,3,3-pentafluoro-1-propanol, the key steps involve reacting it with p-toluenesulfonate chloride, followed by a reaction between the resulting sulfonate ester, N-methylpyrrolidone, and lithium chloride to produce an intermediate. prepchem.com The final step is the chlorination of 1-chloro-2,2,3,3,3-pentafluoropropane. prepchem.com

Catalytic systems used in the synthesis of related fluorinated propanes, such as the dehydrofluorination of 1,1,1,3,3-pentafluoropropane, include ZnO/Cr2O3 and V2O5/MgF2, highlighting the importance of metal-based catalysts in these transformations. researchgate.net

A primary goal in the production of HCFC-225ca is to maximize its yield and selectivity from mixtures of isomers. The process of isomerizing HCFC-225aa using a metal oxide catalyst at temperatures up to 290°C was specifically developed to obtain HCFC-225ca at a high content ratio. google.com This was a significant improvement over earlier methods, such as the isomerization of HCFC-225cb with an aluminum chloride catalyst, which resulted in a yield of only about 10%. google.com

General optimization strategies in related organofluorine synthesis can also be applied. For instance, the use of microwave heating has been shown to significantly reduce reaction times for alkylation and epoxidation steps in the synthesis of complex fluorinated molecules. mdpi.com For catalytic dehydrofluorination reactions, catalyst composition is a key variable; studies on V2O5/MgF2 catalysts found that adjusting the promoter ratio could enhance conversion rates by over 10%. researchgate.net

Table 1: Established Synthetic Pathways for this compound (HCFC-225ca)

| Pathway | Precursor(s) | Catalyst/Reagents | Reaction Conditions | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Isomerization | 2,2-dichloro-1,1,1,3,3-pentafluoropropane (HCFC-225aa) | Metal Oxide Catalyst | Gas Phase, ≤ 290°C | High content ratio of HCFC-225ca | google.com |

| Multi-step Synthesis | 2,2,3,3,3-pentafluoro-1-propanol, p-toluenesulfonate chloride, LiCl, Cl2 | N-methylpyrrolidone | Multi-step liquid phase reactions | Described as a standard organic synthesis technique | prepchem.com |

| Isomerization (Older Method) | 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) | Partially fluorinated aluminum chloride | Not specified | Low yield (~10%) | google.com |

Novel Approaches in the Synthesis of Fluorinated Chlorinated Propanes

Research into the synthesis of fluorinated and chlorinated alkanes continues to evolve, with novel methods focusing on stereocontrol and the use of more efficient and selective reagents.

A significant advancement in the synthesis of fluorinated organic molecules is the development of biocatalytic strategies to achieve high stereoselectivity. wpmucdn.comnih.gov While much of this research has focused on creating fluorinated cyclopropanes, the principles are applicable to other fluorinated structures. wpmucdn.comresearchgate.net Scientists have successfully used engineered myoglobin-based catalysts for stereoselective transformations. nih.govresearchgate.net These biocatalytic systems can perform carbene transfer reactions to functionalize fluorinated olefins with exceptional control over the 3D arrangement of atoms, achieving high diastereomeric and enantiomeric ratios (up to 99:1 d.r. and 99% e.e.). wpmucdn.comnih.gov This approach represents a powerful strategy for accessing specific stereoisomers of complex fluorinated molecules that are difficult to obtain through traditional chemocatalytic methods. wpmucdn.com

The field of organofluorine chemistry has developed a diverse toolkit of fluorinating agents beyond traditional sources like hydrogen fluoride (B91410). wikipedia.orgtcichemicals.com These reagents are broadly classified as nucleophilic or electrophilic. tcichemicals.com

Nucleophilic Fluorinating Agents : These reagents deliver a fluoride anion (F⁻). Simple examples include alkali metal fluorides used in Finkelstein or Halex reactions. wikipedia.org More sophisticated liquid reagents like diethylaminosulfur trifluoride (DAST) and the solid, crystalline agent 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) are used to convert alcohols to alkyl fluorides stereospecifically. wikipedia.orgtcichemicals.com

Electrophilic Fluorinating Agents : These reagents feature an electron-deficient fluorine atom and are often N-F compounds. nih.gov This class includes N-fluoropyridinium salts and N-fluoro-N-alkylarenesulfonamides. nih.gov One of the most widely used is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor, which is valued for its efficiency and relative ease of handling. nih.gov

The choice of reagent allows chemists to target specific positions in a molecule and control the reaction outcome, facilitating the synthesis of complex fluorinated structures. tcichemicals.comnih.gov

Mechanistic Elucidation of Formation Reactions

Detailed mechanistic studies, including the proposal of specific reaction pathways and kinetic analysis, are fundamental to optimizing synthetic routes. While explicit studies for this compound are not extensively documented, the principles of fluorinated hydrocarbon chemistry allow for the postulation of potential mechanisms.

The formation and transformation of fluorinated propanes can proceed through various mechanisms, primarily radical and ionic pathways.

Radical Mechanisms: Free radical halogenation is a common method for introducing halogen atoms into alkanes. numberanalytics.com In the context of forming a dichloropentafluoropropane, a potential radical pathway could involve the following general steps:

Initiation: Formation of a halogen radical (e.g., Cl•) through the input of energy, such as UV light or heat.

Propagation: The halogen radical abstracts a hydrogen atom from a partially fluorinated propane (B168953), creating an alkyl radical. This radical then reacts with a chlorine molecule (Cl₂) to form the chlorinated product and a new chlorine radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine.

The specific sequence of chlorination and fluorination steps would determine the final isomeric product.

Ionic Mechanisms: Ionic mechanisms are also prevalent, particularly in the presence of Lewis acid catalysts. For example, the isomerization of dichloropentafluoropropane isomers can be facilitated by catalysts like partially fluorinated aluminum chloride. google.com These reactions likely proceed through carbocation intermediates, where the catalyst helps to abstract a halide ion, allowing for rearrangement of the carbon skeleton or migration of halogen atoms. The activation of C-F bonds by catalysts like aluminum chlorofluoride (ACF) has been observed in the transformation of pentafluoropropane isomers, suggesting that ionic intermediates play a crucial role. beilstein-journals.org

A plausible, though not definitively documented, route to this compound could involve the catalyzed addition of a chlorine- and fluorine-containing species across a double bond of a fluorinated propene, or the isomerization of another dichloropentafluoropropane isomer under specific catalytic conditions.

For a typical gas-phase isomerization reaction, the reaction time can range from a few seconds to several minutes, and is highly dependent on the reaction temperature and the specific catalyst used. google.com The table below illustrates typical reaction conditions for the isomerization of a dichloropentafluoropropane isomer, which would be analogous to the type of data required for a full kinetic profile of this compound synthesis.

| Parameter | Typical Range for Isomerization |

|---|---|

| Temperature | 150 to 290 °C |

| Pressure | 0 to 2 kg/cm² |

| Reaction Time | 10 to 180 seconds |

| Catalyst | Metal Oxide |

This table represents typical conditions for the isomerization of dichloropentafluoropropane isomers and is illustrative of the parameters that would be relevant for kinetic studies of this compound synthesis. google.com

A comprehensive kinetic study would involve systematically varying these parameters to determine the reaction order, rate constants, and activation energy for each step in the synthesis. Such data is crucial for the industrial-scale production of a specific isomer.

Reactivity and Transformational Pathways of 2,3 Dichloro 1,1,1,2,3 Pentafluoropropane

General Reactivity Patterns and Electrophilic/Nucleophilic Characteristics

Dichloropentafluoropropane isomers, such as HCFC-225ca, are chemically inert in many situations. nih.govnoaa.gov This general stability makes them suitable for specialized applications like solvent cleaning. However, this inertness is not absolute. The presence of carbon-halogen bonds dictates their reactivity under specific conditions.

These compounds can react violently with strong reducing agents, including very active metals. nih.govnoaa.gov They are also susceptible to oxidation by strong oxidizing agents, particularly under conditions of extreme temperature. nih.govnih.gov Furthermore, reactions with strong bases can lead to the release of toxic gases. nih.govnoaa.gov The halogenated nature of the molecule can make it susceptible to nucleophilic substitution reactions under certain conditions.

Degradation Mechanisms and Pathways

Thermal Decomposition Studies and Products

Under normal conditions, dichloropentafluoropropanes are stable. fujifilm.com However, they will decompose when exposed to high temperatures, such as those encountered in a fire. The thermal decomposition of these fluorinated compounds can lead to the release of irritating and toxic gases and vapors. fujifilm.com Primary hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and various halides. fujifilm.com For fluorinated polymers, thermolysis can produce carbonyl fluoride (B91410), which rapidly hydrolyzes in the presence of moisture to form hydrogen fluoride (HF) and CO2. turi.org

Oxidative and Reductive Transformation Studies

In non-atmospheric contexts, dichloropentafluoropropanes exhibit clear oxidative and reductive transformation pathways. They are known to react with strong oxidizing agents, although this often requires extreme temperatures. nih.gov Conversely, their reaction with strong reducing agents, such as active metals, can be violent. nih.govnoaa.gov These reactions are characteristic of halogenated hydrocarbons and are a consideration in industrial handling and disposal.

Reaction with Environmental Radicals and Species (e.g., OH, Cl, O₃)

The primary mechanism for the removal of dichloropentafluoropropane from the troposphere is through reaction with the hydroxyl radical (OH). noaa.govnih.gov This reaction initiates the atmospheric degradation of the molecule and is the rate-determining step that defines its tropospheric lifetime. noaa.gov The presence of a hydrogen atom in HCFCs makes them susceptible to attack by OH radicals, a characteristic that distinguishes them from the more stable chlorofluorocarbons (CFCs). noaa.gov

The rate of reaction with OH radicals differs between isomers, leading to different atmospheric lifetimes. For HCFC-225ca, the atmospheric lifetime with respect to OH loss is approximately 2.0 years, contributing to a total atmospheric lifetime of 1.9 years. mdpi.com For HCFC-225cb, the atmospheric half-life due to this reaction is estimated to be longer, at around 4.9 years. wikipedia.org

| Compound | Isomer | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Tropospheric Lifetime (years) | Total Atmospheric Lifetime (years) | Source |

|---|---|---|---|---|---|

| Dichloropentafluoropropane | HCFC-225ca | 6.3 × 10⁻¹³ exp(-960/T) | 2.0 | 1.9 | mdpi.com |

| Dichloropentafluoropropane | HCFC-225cb | Not Specified | ~4.9 | 5.9 | epa.govwikipedia.org |

Formation of Secondary Products and Intermediates

The atmospheric oxidation of dichloropentafluoropropane isomers, initiated by the OH radical, leads to the formation of a series of intermediate and final products. noaa.gov

For **HCFC-225ca (CF₃CF₂CHCl₂) **, the initial OH attack abstracts the hydrogen atom, forming a haloalkyl radical (CF₃CF₂CCl₂). This radical rapidly combines with oxygen (O₂) to create a peroxy radical (CF₃CF₂CCl₂O₂). The subsequent fate of this peroxy radical leads to an alkoxy radical (CF₃CF₂CCl₂O), which then decomposes. The primary decomposition pathway involves the cleavage of the C-C bond, yielding CF₃C(O)F (trifluoroacetyl fluoride) and the CCl₂F radical. An alternative pathway is the elimination of a Cl atom to form CF₃CF₂C(O)Cl.

For HCFC-225cb (CClF₂CF₂CHFCl) , a similar process occurs. The initial OH attack forms a CClF₂CF₂CFCl radical, which then generates a peroxy radical (CClF₂CF₂CFClO₂) and subsequently an alkoxy radical (CClF₂CF₂CFCIO). This alkoxy radical can decompose via two main channels:

Elimination of a Cl atom to produce CClF₂CF₂C(O)F (chlorodifluoroacetyl fluoride).

Cleavage of the C-C bond to yield CClF₂C(O)F (chlorodifluoroacetyl fluoride) and the CF₂Cl radical.

These initial degradation products, which are acid halides, are not stable in the atmosphere. epa.gov They are readily taken up by aqueous media like cloud water and undergo hydrolysis to form more stable and persistent products, including hydrochloric acid (HCl), hydrofluoric acid (HF), and halogenated carboxylic acids such as trifluoroacetic acid (CF₃COOH). epa.gov

Advanced Spectroscopic and Chromatographic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of fluorinated compounds like 2,3-dichloro-1,1,1,2,3-pentafluoropropane. The presence of multiple fluorine atoms and a chiral center necessitates a combination of ¹⁹F, ¹³C, and ¹H NMR techniques for a comprehensive characterization.

Fluorine-19 NMR Methodologies for Structural Elucidation

Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity and sharp signals. wikipedia.orghuji.ac.il The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a wide spectral dispersion of about 800 ppm, which is significantly larger than for proton NMR. wikipedia.orghuji.ac.il This wide range minimizes signal overlap and facilitates detailed structural analysis. huji.ac.il

Spin-spin coupling between non-equivalent fluorine nuclei provides valuable information about the connectivity of the molecule. wikipedia.orghuji.ac.il The magnitude of the coupling constants (J-values) depends on the number of bonds separating the interacting nuclei. Geminal (²JFF), vicinal (³JFF), and even long-range couplings (⁴JFF and ⁵JFF) are commonly observed in fluorinated compounds and are often larger than proton-proton couplings. wikipedia.org In HCFC-225ca, couplings between the CF₃ group and the fluorine on the adjacent carbon, as well as between the fluorines on the C2 and C3 carbons, would be expected. The analysis of these coupling patterns is crucial for confirming the structural assignment.

A supporting information file for a study on the activation of pentafluoropropane isomers provides an example of ¹⁹F NMR spectra for 1,1,1,2,3-pentafluoropropane (B1596561), a related compound. beilstein-journals.org

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups

| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -F-C=O | -70 to -20 |

| -ArF- | +80 to +170 |

This table is based on general ranges and specific values for this compound may vary. Data sourced from UCSB NMR Facility. ucsb.edu

Carbon-13 and Proton NMR Applications in Isomer Differentiation

While ¹⁹F NMR is paramount, Carbon-13 (¹³C) and Proton (¹H) NMR spectroscopy provide complementary data essential for distinguishing between isomers of dichloropentafluoropropane.

¹³C NMR: In the ¹³C NMR spectrum of this compound, each of the three carbon atoms will exhibit a distinct signal. The chemical shifts of these carbons are influenced by the attached fluorine and chlorine atoms. Furthermore, the signals will be split into complex multiplets due to one-bond and two-bond carbon-fluorine couplings (¹JCF and ²JCF). The magnitude of these coupling constants is highly informative. For instance, ¹JCF values are typically large, ranging from 150 to 250 Hz. The splitting patterns can help in assigning the signals to the correct carbon atoms. Quaternary carbons, such as the C2 in HCFC-225ca, often show lower intensity signals. youtube.com

¹H NMR: The ¹H NMR spectrum of this compound will show a single signal for the proton on the C3 carbon. This signal will be split by the adjacent fluorine atoms (geminal ²JHF and vicinal ³JHF couplings). The multiplicity and coupling constants of this proton signal are unique to the specific arrangement of atoms in the HCFC-225ca isomer, allowing for its differentiation from other isomers that may have different numbers of protons or different coupling environments. For example, the related compound 1,1,1,2,3-pentafluoropropane (HFC-245eb) shows characteristic proton NMR signals that aid in its identification. beilstein-journals.org

The combination of ¹⁹F, ¹³C, and ¹H NMR data provides a comprehensive "fingerprint" of the molecule, enabling the unambiguous differentiation of this compound from its various isomers, such as 1,1-dichloro-1,2,3,3,3-pentafluoropropane (B39136) (HCFC-225bb), 1,2-dichloro-1,1,2,3,3-pentafluoropropane (B1361778) (HCFC-225ba), and 3,3-dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225cc). nih.govnih.govnih.gov

Advanced NMR Techniques (e.g., 2D NMR) in Conformational Analysis

Two-dimensional (2D) NMR techniques are instrumental in elucidating the complex coupling networks and spatial relationships within the this compound molecule, which are crucial for understanding its conformational preferences.

COSY (Correlation Spectroscopy): A ¹⁹F-¹⁹F COSY experiment would reveal correlations between coupled fluorine nuclei, helping to trace the fluorine connectivity throughout the carbon backbone. longdom.org Similarly, a ¹H-¹⁹F COSY (or HETCOR) experiment would show correlations between the proton and the fluorine nuclei it is coupled to, confirming their proximity in the molecule. longdom.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are particularly valuable for conformational analysis as they detect through-space interactions between nuclei. researchgate.net For HCFC-225ca, a ¹⁹F-¹⁹F NOESY or a ¹H-¹⁹F NOESY could reveal which atoms are in close spatial proximity, providing insights into the preferred rotational conformations (rotamers) around the C-C bonds. researchgate.netresearchgate.net The presence or absence of NOE cross-peaks between specific fluorine and hydrogen atoms can help to determine the relative orientation of the substituents in the dominant conformer.

The integration of these advanced 2D NMR techniques allows for a detailed mapping of both the through-bond and through-space interactions within the molecule, leading to a comprehensive understanding of its three-dimensional structure and dynamic behavior in solution. longdom.orgresearchgate.net

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under different ionization conditions.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) Fragmentation Patterns

Electron Ionization (EI-MS): EI-MS is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons, typically 70 eV. uvic.ca This process often leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum for the compound. uvic.ca For this compound, the molecular ion peak (M⁺) may be observed, but it is often weak or absent due to the molecule's propensity to fragment. uvic.ca Common fragmentation pathways for halogenated propanes include the loss of halogen atoms (Cl or F), hydrogen halides (HCl or HF), and smaller fluorinated or chlorinated carbon fragments. The resulting fragmentation pattern is unique to the structure of HCFC-225ca and can be used for its identification by comparison with library spectra. For instance, the NIST WebBook provides EI mass spectra for related compounds like 1,1,2,2,3-pentafluoropropane (B1294462) and 2,2-dichloro-1,1,1-trifluoroethane (B1218200), which show characteristic fragmentation patterns. nist.govnist.gov

Chemical Ionization (CI-MS): CI-MS is a softer ionization technique that results in less fragmentation and often produces a prominent protonated molecule peak, [M+H]⁺. youtube.com This is particularly useful when the molecular ion is not observed in EI-MS. In CI-MS, a reagent gas such as methane (B114726) or isobutane (B21531) is first ionized, and these reagent gas ions then react with the analyte molecule to produce ions, typically through proton transfer. youtube.comnih.gov For HCFC-225ca, CI-MS would be expected to yield a strong signal for the [C₃HCl₂F₅+H]⁺ ion, allowing for the confident determination of its molecular weight. Different reagent gases can be used to control the extent of fragmentation. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of the parent ion and its fragments. researchgate.net By comparing the experimentally measured exact mass with the calculated theoretical masses for possible elemental formulas, the correct formula can be assigned with a high degree of confidence. researchgate.net

For this compound (C₃HCl₂F₅), HRMS can be used to confirm this elemental composition for the molecular ion or the protonated molecule. The isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation. The characteristic A+2 and A+4 peaks with specific intensity ratios are a definitive signature for a molecule containing two chlorine atoms. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 202.94483 | 124.0 |

| [M+Na]⁺ | 224.92677 | 134.4 |

| [M-H]⁻ | 200.93027 | 118.1 |

| [M+NH₄]⁺ | 219.97137 | 144.3 |

| [M+K]⁺ | 240.90071 | 130.2 |

| [M+H-H₂O]⁺ | 184.93481 | 118.2 |

| [M+HCOO]⁻ | 246.93575 | 130.1 |

| [M+CH₃COO]⁻ | 260.95140 | 182.1 |

| [M+Na-2H]⁻ | 222.91222 | 129.1 |

| [M]⁺ | 201.93700 | 119.0 |

| [M]⁻ | 201.93810 | 119.0 |

This table presents predicted data. Actual experimental values may vary. Data sourced from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopic Approaches for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the molecular vibrations of a compound, offering a unique "fingerprint" for identification. beilstein-journals.orgnih.gov These methods probe the vibrational energy levels of molecules; IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy analyzes the inelastic scattering of monochromatic light. beilstein-journals.orgsigmaaldrich.com

The vibrational spectrum of this compound is complex due to its structure and the presence of various conformers. While a complete, experimentally verified assignment of all vibrational modes for HCFC-225ca is not extensively detailed in publicly available literature, theoretical calculations can predict these frequencies. For instance, the infrared spectrum of HCFC-225ca has been noted to exist in multiple conformational states. noaa.gov

The assignment of vibrational modes is typically achieved by correlating observed spectral bands with the expected vibrational motions of the molecule's functional groups (e.g., C-H, C-Cl, C-F, and C-C bond stretching and bending). The table below outlines the general regions where characteristic vibrational modes for halogenated alkanes like HCFC-225ca are expected to appear.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H stretching | 2900-3000 | IR, Raman |

| C-Cl stretching | 600-800 | IR, Raman |

| C-F stretching | 1000-1400 | IR (strong), Raman (weak) |

| C-C stretching | 800-1200 | IR, Raman |

| Bending/Deformation Modes | < 600 | IR, Raman |

This table presents generalized ranges for halogenated alkanes and is for illustrative purposes. Specific assignments for this compound require dedicated experimental and computational studies.

In-line monitoring of chemical reactions using IR spectroscopy has become a valuable tool in process analytical chemistry. beilstein-journals.orgcam.ac.ukjascoinc.comnih.gov By tracking the disappearance of reactant-specific peaks and the appearance of product-specific peaks over time, the progress of a reaction can be monitored in real-time. jascoinc.com

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

Commercial products of dichloropentafluoropropane often exist as a mixture of isomers, including HCFC-225ca and HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane). synquestlabs.com The effective separation of these isomers is crucial for accurate quantification and for understanding the properties of the individual components. Due to their similar boiling points and chemical properties, this separation can be challenging.

High-resolution capillary GC columns are typically employed for this purpose. The choice of the stationary phase is critical; phases with different polarities can exploit subtle differences in the volatility and intermolecular interactions of the isomers to achieve separation. For instance, porous graphitic carbon (PGC) has been shown to be effective for separating structural isomers. nih.gov Additionally, supercritical fluid chromatography (SFC) has emerged as a powerful technique for separating isomeric compounds that are difficult to resolve by conventional HPLC. nih.gov

While a specific, standardized method for the separation of this compound from its isomers is not detailed in the available literature, the general approach would involve the use of a long, narrow-bore capillary column with a stationary phase selected to maximize the resolution between the isomeric peaks.

The detection and quantification of trace levels of halogenated compounds in various matrices is of significant environmental and industrial importance. Optimizing GC-MS parameters is essential to achieve the required sensitivity and accuracy. chromatographyonline.comnelac-institute.orgchromatographyonline.com

Key parameters that are typically optimized for trace analysis include:

Injection Volume and Technique: Larger injection volumes or techniques like splitless injection can increase the amount of analyte introduced into the column, thereby improving sensitivity. scribd.com

Column Dimensions and Stationary Phase: Narrow-bore columns can provide higher resolution and sensitivity. The choice of stationary phase and film thickness also impacts separation efficiency and analysis time. sigmaaldrich.com

Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can enhance separation efficiency. sigmaaldrich.com

Oven Temperature Program: A carefully designed temperature ramp allows for the effective separation of analytes with a wide range of boiling points.

Mass Spectrometer Parameters: Operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly enhances sensitivity compared to full-scan mode. chromatographyonline.com

The following table provides a general set of starting parameters for the GC-MS analysis of halogenated hydrocarbons, which would be further optimized for the specific analysis of this compound.

| Parameter | Typical Setting | Purpose |

| Column | 30-60 m length, 0.25-0.32 mm I.D., 0.25-1.0 µm film thickness (e.g., DB-5ms, HP-5ms) | High-resolution separation |

| Injection Mode | Splitless or Pulsed Splitless | Maximizes analyte transfer to the column for trace analysis |

| Injector Temperature | 200-250 °C | Ensures rapid volatilization of the sample |

| Carrier Gas | Helium or Hydrogen | Mobile phase for analyte transport |

| Oven Program | Initial temp: 40-60 °C, Ramp: 5-15 °C/min, Final temp: 250-300 °C | Separates compounds based on boiling points |

| MS Transfer Line Temp | 250-300 °C | Prevents condensation of analytes |

| Ion Source Temperature | 200-250 °C | Optimizes ionization efficiency |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity for target compound analysis |

This table represents a general guideline. Method development and validation are required for the specific analysis of this compound.

X-ray Diffraction (XRD) Studies for Solid-State Structure (if applicable)

Based on a thorough review of available scientific literature, no studies on the X-ray diffraction of this compound in its solid state have been publicly reported. Such a study would be necessary to definitively determine its crystal structure and solid-state conformation.

Computational Chemistry and Theoretical Modeling of 2,3 Dichloro 1,1,1,2,3 Pentafluoropropane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent stability of 2,3-dichloro-1,1,1,2,3-pentafluoropropane. These methods, including Density Functional Theory (DFT) and ab initio techniques, provide a microscopic understanding of the molecule's properties.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry of compounds like this compound by identifying the lowest energy arrangement of its atoms.

Table 1: Representative Predicted Molecular Geometry Parameters for a Dichloropentafluoropropane Isomer (HCFC-225ca) using DFT

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C | C | - | ~1.5 Å |

| Bond Length | C | H | - | ~1.1 Å |

| Bond Length | C | Cl | - | ~1.8 Å |

| Bond Length | C | F | - | ~1.4 Å |

| Bond Angle | C | C | C | ~110° |

| Bond Angle | F | C | F | ~109° |

| Bond Angle | Cl | C | Cl | ~112° |

Note: The values in this table are approximate and based on general findings for related HCFC compounds. Specific values for this compound would require dedicated DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost.

For complex molecules like this compound, ab initio calculations can provide benchmark data for its electronic properties, including ionization potential and electron affinity. While specific ab initio studies on this particular isomer are scarce, research on other HCFCs demonstrates the utility of these methods in understanding their atmospheric chemistry, including their reactivity with hydroxyl radicals which is a key factor in their atmospheric lifetime.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the propane (B168953) backbone in this compound allows for the existence of multiple conformational isomers, or conformers. Conformational analysis helps in identifying the most stable of these arrangements and the energy barriers between them.

Identification of Stable Conformers and Energy Barriers

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. By calculating the steric and electrostatic interactions between atoms, it is possible to identify the stable conformers and the transition states that connect them.

For this compound, rotation around the C-C single bonds will lead to different staggered and eclipsed conformations. The relative energies of these conformers are influenced by the steric hindrance and electrostatic interactions between the bulky chlorine and fluorine atoms. Theoretical studies on related isomers have shown that the most stable conformers are those that minimize these repulsive interactions. The energy barriers between these conformers determine the rate of interconversion at a given temperature.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (Cl-C-C-Cl) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 (most stable) |

| Gauche | 60° | 0.5 - 1.5 |

| Eclipsed | 0° | 3.0 - 5.0 (least stable) |

Note: This table is a hypothetical representation based on general principles of conformational analysis and findings for similar halogenated propanes. Actual values would need to be determined by specific calculations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can model the dynamic processes of this compound, such as conformational changes and interactions with other molecules.

While specific MD simulations for this compound are not documented in publicly accessible literature, the methodology is widely used to understand the behavior of HCFCs in various environments. For instance, MD simulations can be employed to study the diffusion of this compound in different solvents or its interaction with surfaces, which is relevant for its industrial applications. The simulations can also provide insights into the flexibility of the molecule and the timescales of its internal motions.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be used to aid in their experimental identification and characterization.

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-F stretching, C-Cl stretching, and various bending modes.

While a detailed theoretical vibrational spectrum for this compound is not available, studies on its isomers have shown good agreement between calculated and experimental spectra. These calculations are crucial for interpreting experimental data and understanding the relationship between molecular structure and vibrational spectra.

Table 3: General Predicted Vibrational Frequency Ranges for Dichloropentafluoropropanes

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch | 2900 - 3100 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

| C-C Stretch | 800 - 1200 |

| Bending Modes | < 600 |

Note: This table provides general frequency ranges and the actual values for this compound would be more specific and would require dedicated calculations.

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structure elucidation and confirmation. For fluorinated compounds such as this compound, ¹⁹F NMR is particularly informative.

Modern computational approaches, primarily based on Density Functional Theory (DFT), can calculate the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set. For fluorinated molecules, it has been demonstrated that specific functionals, such as ωB97XD, combined with appropriate basis sets like aug-cc-pVDZ, can provide reliable ¹⁹F NMR chemical shift predictions with a root-mean-square error of around 3.57 ppm.

The process typically involves:

Geometry Optimization: The first step is to find the minimum energy geometry of the molecule using a selected level of theory.

Shielding Calculation: Using the optimized geometry, the magnetic shielding constants for each nucleus are calculated.

Chemical Shift Calculation: The chemical shifts are then obtained by referencing the calculated shielding constants to that of a standard compound, such as CFCl₃ for ¹⁹F NMR.

For a molecule with multiple stereoisomers like this compound, it is crucial to calculate the chemical shifts for each conformer and then determine a Boltzmann-averaged value to compare with experimental spectra.

Table 1: Key Considerations for Computational NMR Chemical Shift Prediction

| Factor | Importance | Details |

| Functional | High | Functionals like ωB97XD and B3LYP are commonly used. The choice can significantly impact accuracy. |

| Basis Set | High | Pople-style (e.g., 6-31G*) and Dunning-style (e.g., aug-cc-pVDZ) basis sets are frequently employed. |

| Solvent Effects | Medium | Implicit solvation models (e.g., IEFPCM) can be included to mimic the solvent environment, though gas-phase calculations can also be accurate. |

| Conformational Averaging | High | For flexible molecules, averaging over low-energy conformers is essential for accurate predictions. |

Vibrational Frequency Calculations for IR/Raman Spectra

Computational methods are also extensively used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are not only useful for interpreting experimental spectra but also for confirming that a calculated structure corresponds to a true energy minimum (i.e., has no imaginary frequencies).

The calculation of vibrational frequencies is typically performed using the same level of theory as the geometry optimization. The output provides the frequencies of the normal modes of vibration, their intensities for IR, and their scattering activities for Raman. For this compound, the predicted spectrum would show characteristic bands for C-F, C-C, and C-Cl stretching and bending modes.

The accuracy of these predictions allows for the assignment of specific vibrational modes to observed spectral bands. However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

Elucidation of Reaction Mechanisms through Transition State Theory

Transition state theory is a fundamental concept in chemical kinetics that can be powerfully augmented by computational chemistry to understand the mechanisms of chemical reactions. For a compound like this compound, this could involve studying its atmospheric degradation or its reactions with other chemical species.

Calculation of Activation Energies for Elementary Reactions

A key aspect of understanding a reaction mechanism is determining the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. Computationally, this is achieved by locating the transition state structure, which is a first-order saddle point on the potential energy surface.

The activation energy is then calculated as the difference in energy between the transition state and the reactants. Various computational methods, including DFT and higher-level ab initio methods, can be used to calculate these energies. For example, studies on related hydrofluorocarbons have investigated the activation energies for reactions with hydroxyl radicals, which is a crucial process in their atmospheric degradation.

Prediction of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. KIEs are a sensitive probe of the transition state structure and can provide valuable information about bond-breaking and bond-forming processes in the rate-determining step of a reaction.

Computational chemistry can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. The KIE is then calculated from the zero-point vibrational energies and other vibrational partition function terms. For this compound, studying the KIE for reactions involving the C-H bond (by substituting H with D) could elucidate the role of this bond in various reactions.

Intermolecular Interactions and Solvation Effects Modeling

The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules. These interactions can be modeled computationally to understand its physical properties, such as boiling point and solubility.

Solvation effects can be modeled using either implicit or explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk effects of the solvent.

Explicit solvent models involve including a number of solvent molecules in the calculation. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, which is slightly soluble in water, modeling its interaction with water molecules could provide insights into the nature of its solubility.

Environmental Fate and Transport Mechanisms in Atmospheric and Aquatic Systems

Hydrolytic Stability and Transformation in Aqueous Environments

The behavior of 2,3-dichloro-1,1,1,2,3-pentafluoropropane in aquatic systems is governed by its solubility and its reactivity with water, a process known as hydrolysis.

The specific products resulting from the hydrolysis of this compound have not been identified in the available literature. However, the general mechanism for the hydrolysis of halogenated hydrocarbons suggests that the process would involve the cleavage of carbon-halogen bonds. This would lead to the replacement of chlorine and fluorine atoms with hydroxyl groups, resulting in the formation of halide ions (chloride and fluoride) and likely a fluorinated alcohol or carboxylic acid, which could undergo further transformation.

Biodegradation Potential and Microbial Transformation Studies

Comprehensive studies focusing on the biodegradation and microbial transformation of this compound are limited. General information indicates that for the related dichloropentafluoropropane commercial mixture, there is limited data on its environmental fate and effects. farnell.com

Assessment of Aerobic and Anaerobic Degradation

Specific assessments of the aerobic and anaerobic degradation potential of this compound are not available in the reviewed scientific literature. Research on other HCFCs suggests that microbial degradation can be a slow process. For instance, studies on HCFC-123 observed microbial degradation in anoxic sediments, but not in aerobic soils. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental data.

Elucidation of Microbial Degradation Pathways

Detailed microbial degradation pathways for this compound have not been elucidated in the available research. The compound is known to be chemically inert in many situations, which may suggest a high resistance to microbial breakdown. noaa.gov The degradation of structurally related but distinct compounds, such as 2,3-dichloro-1-propanol, has been studied, identifying specific bacterial strains and enzymatic pathways. nih.gov However, this information does not apply to the fluorinated and more chemically stable this compound.

Sorption and Volatilization Processes in Environmental Compartments

The movement and distribution of this compound in the environment are influenced by its tendency to attach to particles (sorption) and to turn into a gas (volatilization).

Sorption to Organic Matter and Mineral Surfaces

Specific quantitative data on the sorption of this compound to soil organic carbon (Koc) or mineral surfaces are not documented in the reviewed sources. For spill response, it is suggested that the material can be picked up with sand or other non-combustible absorbent materials. noaa.gov This implies a potential for some level of surface adhesion, but detailed environmental sorption studies are lacking.

Henry's Law Constant Determination and Volatilization Rates

A determined Henry's Law Constant specifically for this compound is not available in the referenced literature. While data exists for its isomer, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), these values cannot be accurately applied to the 2,3-isomer. henrys-law.org As a volatile compound, it is expected to partition from water to the atmosphere, but specific volatilization rates have not been documented.

The table below summarizes the availability of data for key environmental parameters.

| Parameter | Value | Data Availability |

| Water Solubility | Slightly soluble noaa.gov | Available |

| Aerobic Biodegradation | Data not available | Unavailable |

| Anaerobic Biodegradation | Data not available | Unavailable |

| Sorption Coefficient (Koc) | Data not available | Unavailable |

| Henry's Law Constant | Data not available | Unavailable |

Environmental Distribution Modeling and Persistence Assessment

There are no specific environmental distribution models or formal persistence assessments (such as PBT – Persistent, Bioaccumulative, and Toxic) for this compound in the reviewed literature. The compound is described as chemically inert in many situations, which suggests it may persist in the environment. noaa.gov Its classification as a hydrochlorofluorocarbon implies it is subject to long-range atmospheric transport, but specific modeling results are absent.

Applications and Role in Advanced Chemical Synthesis

Utilization as a Building Block in Organic Synthesis

In the field of organic synthesis, the utility of a compound is often determined by its functional groups and the ease with which they can be transformed. Halogenated propanes, such as 2,3-Dichloro-1,1,1,2,3-pentafluoropropane, are recognized for their potential as building blocks. The chlorine atoms in such molecules can be targeted for nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. The carbon-fluorine bonds, known for their strength, can also be selectively activated under specific catalytic conditions. These characteristics position such compounds as valuable starting materials for creating more complex molecular architectures.

Precursor to Specialty Fluorinated Compounds

The synthesis of specialty fluorinated compounds is a significant area of modern chemistry, driven by the unique properties that fluorine imparts to molecules, such as enhanced stability, lipophilicity, and biological activity. Dichloropentafluoropropane isomers, in general, are considered as precursors in the synthesis of other fluorinated molecules. For instance, dehydrohalogenation reactions (the removal of a hydrogen and a halogen atom) or dehalogenation reactions (the removal of two halogen atoms) can introduce sites of unsaturation, leading to the formation of valuable fluoroalkenes. These alkenes can then serve as monomers or key intermediates.

A related compound, 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca), is noted as a useful starting material for the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a refrigerant with low global warming potential. google.com This highlights the general strategy of using dichloropentafluoropropanes as precursors to important fluorinated products.

Role in the Development of New Materials and Polymers

Fluorinated polymers, or fluoropolymers, are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net The development of new fluoropolymers with tailored properties is an ongoing area of research.

Monomer or Co-monomer in Polymerization Reactions

Synthesis of Fluoropolymers with Tailored Properties

The properties of fluoropolymers can be fine-tuned by the careful selection of monomers. researchgate.net The incorporation of monomers derived from functionalized fluorinated propanes could introduce specific properties into the resulting polymer. For example, the presence of chlorine atoms could serve as sites for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of cross-linking capabilities. This approach allows for the creation of fluoropolymers with customized characteristics for specific applications, such as in advanced coatings, membranes, or elastomers. researchgate.netfluoropolymers.eu

Potential as an Intermediate in Industrial Processes

The industrial utility of a chemical compound is often linked to its role as an intermediate in the production of high-value end products. Halogenated hydrocarbons have historically been crucial intermediates in the chemical industry.

While the primary documented industrial application for isomers of dichloropentafluoropropane, such as 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), has been as a cleaning agent, particularly in the aerospace and electronics industries, this use is being phased out due to environmental regulations. wikipedia.org However, the chemical reactivity of these compounds opens up possibilities for their use in other industrial synthetic routes.

For example, a patent describes a process for producing 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) through the isomerization of another dichloropentafluoropropane isomer. google.com This produced isomer is then highlighted as a key intermediate for synthesizing a next-generation refrigerant. google.com This illustrates the potential for one isomer to be transformed into another, more valuable one, or to be used as a stepping stone in a larger industrial process. Another patent details the synthesis of 2,3-dichloro-1,1,1-trifluoropropane (B1583484) as a route to other valuable compounds. google.com

The chemical inertness of dichloropentafluoropropanes under many conditions, combined with their ability to react with strong reducing agents or under high temperatures, provides a tunable reactivity profile that can be exploited in industrial settings. noaa.govnih.gov

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies

The synthesis of 2,3-dichloro-1,1,1,2,3-pentafluoropropane (HCFC-225ca) is intrinsically linked to the production of hydrofluoroolefins (HFOs), which are hailed as replacements for hydrofluorocarbons (HFCs) due to their low global warming potential. researchgate.net A significant area of research focuses on developing more efficient and environmentally benign synthetic routes.

One established method involves the reaction of tetrafluoroethylene (B6358150) (TFE) with dichlorofluoromethane (B1207983) (HCFC-21) in a modified Prins reaction. nih.gov However, this process often results in a mixture of isomers, primarily HCFC-225ca and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), necessitating separation of the desired HCFC-225ca isomer. c2es.org

Emerging research is exploring catalytic isomerization to enhance the yield of the desired HCFC-225ca isomer. nih.govresearchgate.net For instance, processes are being developed to isomerize other dichloropentafluoropropane isomers into HCFC-225ca. Another innovative approach involves a carbene synthesis route, which utilizes 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) as a starting material to produce 2,3-dichloro-1,1,1-trifluoropropane (B1583484), a related compound, with the potential for adaptation to synthesize other fluorinated propanes. google.com

Future synthetic methodologies are expected to focus on:

Catalyst Development: Designing highly selective and reusable catalysts for isomerization and other synthetic steps to maximize the yield of HCFC-225ca and minimize by-products.

Process Intensification: Investigating continuous flow reactors and other process intensification technologies to improve efficiency, safety, and scalability.

Alternative Starting Materials: Exploring more sustainable and readily available starting materials to move away from ozone-depleting precursors where possible.

| Synthetic Route | Starting Materials | Key Features |

| Modified Prins Reaction | Tetrafluoroethylene (TFE), Dichlorofluoromethane (HCFC-21) | Produces a mixture of HCFC-225ca and HCFC-225cb. nih.govc2es.org |

| Catalytic Isomerization | Dichloropentafluoropropane isomer mixture | Aims to increase the proportion of the desired HCFC-225ca isomer. nih.govresearchgate.net |

| Carbene Synthesis | 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | A newer approach with potential for broader applications in fluorinated propane (B168953) synthesis. google.com |

Advanced Mechanistic Insights into Reactivity

Understanding the reactivity of this compound is crucial for optimizing its synthesis and predicting its environmental impact. The compound is generally stable under normal conditions but can react with strong reducing agents and strong oxidizing agents at extreme temperatures. nih.gov

Mechanistic studies on its atmospheric degradation have shown that the primary loss process is reaction with hydroxyl (OH) radicals. noaa.gov This reaction initiates a cascade of further reactions leading to the formation of various degradation products. The C-H bond is the most likely site of initial attack by the OH radical.

Future research in this area should aim to provide a more detailed picture of its reactivity through:

Computational Modeling: Employing quantum chemical simulations to elucidate the transition states and reaction pathways for its reactions with various reagents, not just atmospheric radicals. mdpi.comresearchgate.net

Kinetic Studies: Performing detailed kinetic studies under a wider range of conditions to determine reaction rate constants and activation energies for reactions relevant to both industrial processes and environmental degradation.

Product Analysis: Utilizing advanced analytical techniques to identify and quantify the full spectrum of products from its various reactions, providing a clearer understanding of the reaction mechanisms.

Development of Novel Analytical Techniques

Accurate detection and quantification of this compound and its isomers are essential for process control, environmental monitoring, and research. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and powerful technique for the analysis of such compounds. youtube.comnih.govresearchgate.netnih.gov

However, the complexity of isomeric mixtures and the potential for trace-level concentrations in environmental samples necessitate the development of more advanced and sensitive analytical methods. Future research in this domain should focus on:

High-Resolution Mass Spectrometry (HRMS): Applying HRMS to achieve more accurate mass measurements, aiding in the unambiguous identification of isomers and transformation products.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Leveraging the high sensitivity of the ¹⁹F nucleus to develop quantitative NMR (qNMR) methods for the direct analysis of fluorinated compounds without the need for extensive sample preparation or standards for every analyte. nih.gov Computational methods can also be used to predict ¹⁹F NMR shifts, aiding in the identification of novel compounds. nih.gov

Multi-dimensional Chromatography: Exploring the use of two-dimensional gas chromatography (GCxGC) to enhance the separation of complex isomeric mixtures of dichloropentafluoropropanes.

Non-target and Suspect Screening: Developing non-target analysis workflows using techniques like GC-TOF-MS to identify previously unknown transformation products and impurities. copernicus.org

| Analytical Technique | Application for this compound | Potential Advancements |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Standard method for separation and identification. youtube.comnih.govresearchgate.netnih.gov | Coupling with high-resolution MS for improved accuracy. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Quantitative analysis and structural elucidation of fluorinated compounds. nih.gov | Development of qNMR methods and use of computational shift prediction. nih.gov |

| Two-Dimensional Gas Chromatography (GCxGC) | Enhanced separation of complex isomer mixtures. | Optimization of column combinations and detection methods. |

Deeper Understanding of Environmental Transformation Processes

The environmental fate of this compound is a critical area of study due to its ozone-depleting potential, albeit lower than that of chlorofluorocarbons (CFCs). mdpi.comepa.gov Its atmospheric lifetime is primarily determined by its reaction with OH radicals. noaa.gov The estimated atmospheric half-life for its isomer, HCFC-225cb, is approximately 4.9 years. wikipedia.org

Upon release into the atmosphere, it is expected to exist predominantly in the vapor phase. wikipedia.org The degradation process initiated by OH radicals is expected to lead to the formation of various smaller, oxygenated, and halogenated compounds. noaa.gov However, a complete picture of its transformation in different environmental compartments (air, water, soil) is still lacking.

Future research should focus on:

Identifying Transformation Products: Conducting detailed laboratory studies under simulated environmental conditions (e.g., smog chambers) to identify the full range of transformation products. mdpi.comresearchgate.net

Biodegradation Potential: Investigating the potential for microbial degradation of this compound and its transformation products in soil and water systems.

Photodegradation Studies: Assessing the role of direct photolysis in its environmental degradation, especially in the upper atmosphere.

Modeling Environmental Fate: Developing and refining comprehensive environmental fate models to predict its transport, distribution, and persistence in the environment.

Exploration of New Application Niches in Chemical Research

The primary application of this compound in research has been as a key intermediate in the synthesis of HFO-1234yf. researchgate.net Its historical use as a cleaning solvent for precision instruments and electronics also points to its utility in specific research settings where high purity and inertness are required. nih.gov

The exploration of new application niches for this compound in chemical research is an area ripe for investigation. Potential avenues include:

Fluorinated Building Blocks: Utilizing it as a versatile C3 building block for the synthesis of more complex fluorinated molecules for applications in materials science and pharmaceuticals. The presence of multiple reactive sites (C-H and C-Cl bonds) offers opportunities for selective functionalization. walshmedicalmedia.comresearchgate.netacs.org

Solvent for Specialized Reactions: Investigating its properties as a solvent for specific chemical reactions where its unique combination of polarity, boiling point, and stability could be advantageous.

Tracer Studies: Given its anthropogenic origin and specific analytical signature, it could potentially be used as a tracer for atmospheric or hydrological studies, although its environmental impact would need careful consideration.

Future research in this area will likely be driven by the need for novel fluorinated materials and the creative application of existing chemical entities in new contexts.

Q & A

Q. How is the azeotropic composition of 2,3-dichloro-1,1,1,2,3-pentafluoropropane experimentally determined?

To identify azeotropic mixtures, researchers employ fractional distillation in a calibrated Oldershaw column (20+ plates) under total reflux. For example, binary azeotropes with methanol (4.5 wt% methanol, 95.5 wt% HCFC-225ba) are confirmed by analyzing distillate head temperatures (corrected to 760 mmHg) and gas chromatography (GC) for compositional validation . Statistical analysis of distillation data (e.g., 99% confidence intervals) ensures reproducibility. This methodology minimizes flammability risks while optimizing solvent cleaning applications .

Q. What methods are used to synthesize this compound?

Synthesis involves catalytic hydrofluorination of 2-chloro-3,3,3-trifluoropropene (CF₃-CCl=CH₂) with hydrogen fluoride (HF) in the presence of fluorinated antimony pentachloride (SbCl₅) at 300°C. The reaction mechanism proceeds via vapor-phase catalysis, requiring precise control of molar ratios (e.g., 15–99.9% substrate, 0.1–25% co-reactants) to minimize byproducts like 1,3-dichloro isomers . Post-synthesis purification includes NaOH washing and fractional distillation (bp 48–50.5°C) .

Q. What are the environmental implications of using HCFC-225ba in research applications?

HCFC-225ba exhibits low ozone depletion potential (ODP) due to its rapid tropospheric degradation (lifetime <2 years). However, its global warming potential (GWP) ranges from 290–858 depending on isomerism and application. Researchers must adhere to regulatory limits (e.g., 0.1% concentration thresholds under EPA guidelines) and prioritize alternatives like hydrofluoroethers (HFEs) for high-GWP applications .

Advanced Research Questions

Q. How do isomer impurities affect the thermodynamic properties of HCFC-225ba?

Impurities like 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) alter azeotropic behavior. For instance, ternary azeotropes with trans-1,2-dichloroethylene and methanol require blending 50–75 wt% HCFC-225ca (1,1-dichloro isomer) with 25–50 wt% HCFC-225cb to stabilize boiling points (~45–50°C). Differential scanning calorimetry (DSC) and vapor-liquid equilibrium (VLE) modeling (e.g., NRTL equations) are critical for predicting phase diagrams .

Q. What catalytic strategies optimize the selectivity of HCFC-225ba synthesis?

Lewis acid catalysts (e.g., AlCl₃/SbCl₅ mixtures) enhance regioselectivity during hydrofluorination. A 25–99.9 mol% SbCl₅ with 0.1–75 mol% AlCl₃ reduces 1,2-dichloro byproducts by stabilizing the transition state for C-F bond formation. Kinetic studies using in-situ FTIR and GC-MS reveal optimal conditions: 250–300°C, 10–20 bar pressure, and HF/substrate molar ratios of 2:1 .

Q. How does HCFC-225ba perform as a solvent in polymer thin-film fabrication?

HCFC-225 mixtures (e.g., 3,3-dichloro-1,1,1,2,2-pentafluoropropane + 1,3-dichloro-1,1,2,2,3-pentafluoropropane) dissolve fluoropolymers like PC8FA (Mn ~28,900 g/mol) without inducing chain scission. Solvent performance is assessed via grazing-incidence X-ray diffraction (GIXD) to monitor molecular mobility in thin films. Key criteria include low surface tension (<20 mN/m) and Hansen solubility parameters (δD ~14.5 MPa¹/²) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.